n,5,5-Trimethylhexan-1-amine
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Overview
Description
n,5,5-Trimethylhexan-1-amine: is an organic compound with the molecular formula C9H21N . It is a primary amine characterized by a hexane backbone with three methyl groups attached to the third carbon atom. .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of halogenoalkanes with ammonia or amines.
Reductive Amination: Another method is the reductive amination of 3,5,5-trimethylhexanone using ammonia and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production often involves large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions typically include a controlled temperature environment and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenoalkanes and acid chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Produces oxides or amides.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces substituted amines or other functionalized derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in organic synthesis to create more complex molecules.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Investigated for potential use in pharmaceuticals due to its structural properties.
Industry:
Polymer Production: Employed in the production of polymers and other industrial chemicals.
Mechanism of Action
Molecular Targets and Pathways: n,5,5-Trimethylhexan-1-amine acts primarily through its amine group, which can form hydrogen bonds and interact with various biological molecules. It can act as a nucleophile in biochemical reactions, targeting electrophilic centers in enzymes and other proteins.
Comparison with Similar Compounds
3,5,5-Trimethylhexan-1-amine hydrochloride: Similar structure but with a hydrochloride group attached.
3,5,5-Trimethylhexylamine: Another name for the same compound.
Uniqueness: n,5,5-Trimethylhexan-1-amine is unique due to its specific arrangement of methyl groups, which can influence its reactivity and interactions compared to other primary amines .
Properties
CAS No. |
6945-41-1 |
---|---|
Molecular Formula |
C9H21N |
Molecular Weight |
143.27 g/mol |
IUPAC Name |
N,5,5-trimethylhexan-1-amine |
InChI |
InChI=1S/C9H21N/c1-9(2,3)7-5-6-8-10-4/h10H,5-8H2,1-4H3 |
InChI Key |
NURZVPRNXISZKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCNC |
Origin of Product |
United States |
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